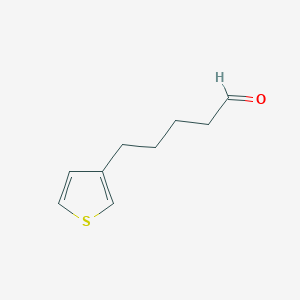
Tetrakis(3-methylphenyl) imidodiphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(3-methylphenyl) imidodiphosphate is a chemical compound that belongs to the class of imidodiphosphates. These compounds are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound consists of an imidodiphosphate core with four 3-methylphenyl groups attached to it, which imparts specific chemical and physical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-methylphenyl) imidodiphosphate typically involves the reaction of hexachlorobisphosphazonium salts with 3-methylphenyl groups under controlled conditions. The process includes consecutive chloride substitutions, which lead to the formation of the imidodiphosphate structure . The reaction conditions often require the use of solvents such as acetonitrile and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
Tetrakis(3-methylphenyl) imidodiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The 3-methylphenyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized imidodiphosphate derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
Tetrakis(3-methylphenyl) imidodiphosphate has several scientific research applications:
作用机制
The mechanism of action of Tetrakis(3-methylphenyl) imidodiphosphate involves its interaction with specific molecular targets. The compound can act as a catalyst, facilitating various chemical reactions by providing an active site for substrate binding and transformation . In biological systems, it may interact with enzymes or other proteins, altering their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
Tetrakis(4-sulfonatophenyl)porphyrin: Known for its use in photodynamic therapy and as a photosensitizer.
Tetrakis(triphenylphosphine)palladium(0): Widely used in catalysis, particularly in cross-coupling reactions.
Uniqueness
Unlike other similar compounds, it offers a combination of catalytic activity and potential biological interactions, making it a versatile compound for various research and industrial applications .
属性
CAS 编号 |
160947-21-7 |
|---|---|
分子式 |
C28H29NO6P2 |
分子量 |
537.5 g/mol |
IUPAC 名称 |
1-[[bis(3-methylphenoxy)phosphorylamino]-(3-methylphenoxy)phosphoryl]oxy-3-methylbenzene |
InChI |
InChI=1S/C28H29NO6P2/c1-21-9-5-13-25(17-21)32-36(30,33-26-14-6-10-22(2)18-26)29-37(31,34-27-15-7-11-23(3)19-27)35-28-16-8-12-24(4)20-28/h5-20H,1-4H3,(H,29,30,31) |
InChI 键 |
WBHXTISUFUKBGA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OP(=O)(NP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


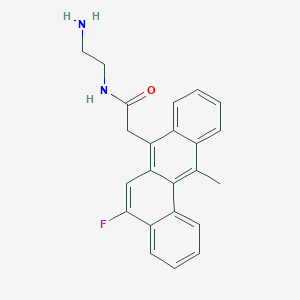
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)
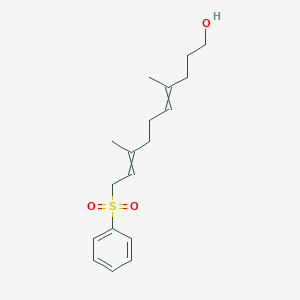
![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)
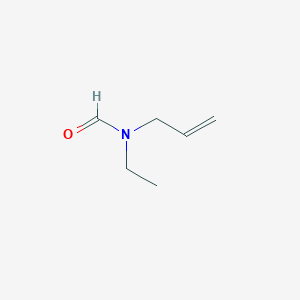

![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)

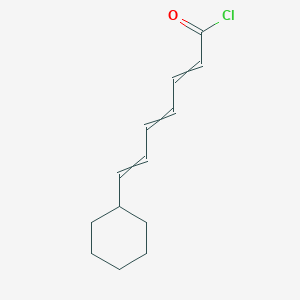
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)

